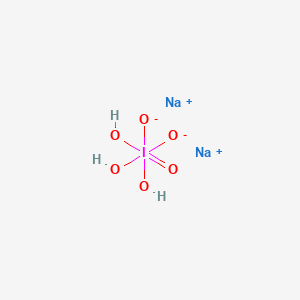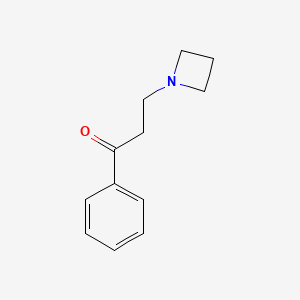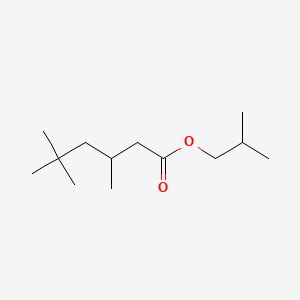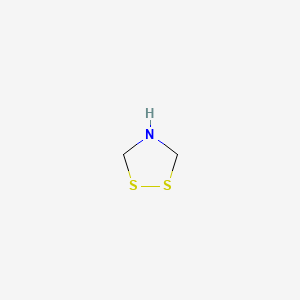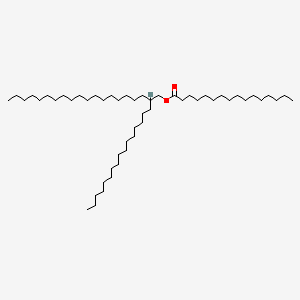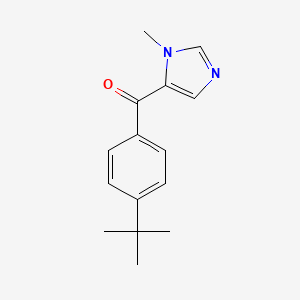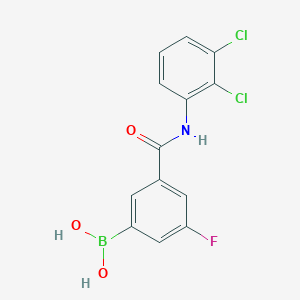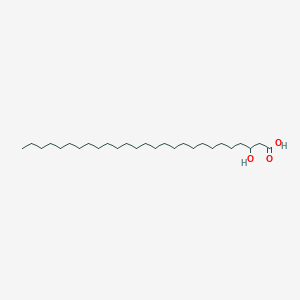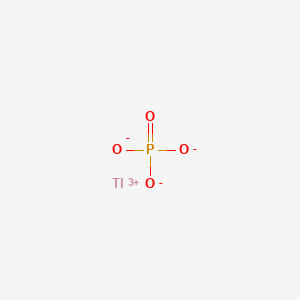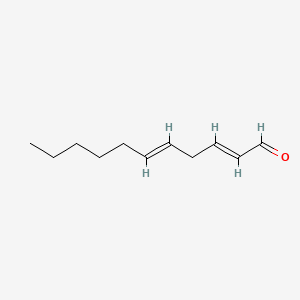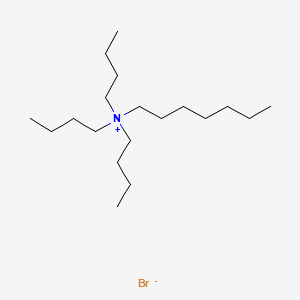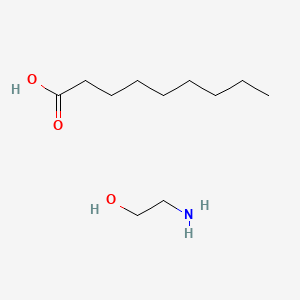
4-(Triphenylphosphoranyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylphosphoranyl)-2-butanol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanol backbone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylphosphoranyl)-2-butanol typically involves the reaction of triphenylphosphine with a suitable butanol derivative under controlled conditions. One common method is the reaction of triphenylphosphine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Triphenylphosphoranyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group in the butanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted butanol derivatives.
Applications De Recherche Scientifique
4-(Triphenylphosphoranyl)-2-butanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Triphenylphosphoranyl)-2-butanol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing catalytic processes and reaction pathways.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
4-(Triphenylphosphoranyl)butanoic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness: 4-(Triphenylphosphoranyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
85769-75-1 |
|---|---|
Formule moléculaire |
C22H24OP+ |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-hydroxybutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1 |
Clé InChI |
UITKRMXPRHAWLU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


